molecular formula C13H19BrO B13484244 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

Cat. No.: B13484244
M. Wt: 271.19 g/mol
InChI Key: JYKFUEAEGHCYES-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is a specialized organic compound of interest in advanced synthetic chemistry. This molecule integrates a bromo-ether functional group adjacent to a tert-butoxy moiety on an ethyl side chain, attached to a meta-substituted methylbenzene ring. This unique structure makes it a potential multi-functional intermediate or building block for constructing more complex molecules. Researchers may explore its utility in various cross-coupling reactions, where the bromide serves as a handle for metal-catalyzed transformations, such as Suzuki or Heck couplings. The presence of the acid-sensitive tert-butyl ether group also offers opportunities for selective deprotection strategies in multi-step synthesis. The compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Disclaimer: The information and safety data provided here are generic examples. For the specific, actual compound "this compound," it is essential to consult the official Safety Data Sheet (SDS) and conduct appropriate laboratory analysis to confirm its identity, properties, and safe handling procedures.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10-6-5-7-11(8-10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

JYKFUEAEGHCYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary and most documented method for preparing this compound involves the bromination of 1-(tert-butoxy)ethyl-3-methylbenzene. This approach introduces a bromine atom at the 2-position of the ethyl substituent adjacent to the tert-butoxy group on the benzene ring.

  • Starting Material: 1-(tert-butoxy)ethyl-3-methylbenzene
  • Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)
  • Reaction Conditions: Typically conducted in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical initiation to facilitate radical bromination.
  • Solvents: Commonly inert organic solvents like dichloromethane, carbon tetrachloride, or acetonitrile.
  • Temperature: Controlled to moderate levels (room temperature to reflux) to optimize selectivity and yield.

This radical bromination selectively targets the benzylic or alpha position relative to the tert-butoxy group, yielding the desired bromo-substituted product.

Detailed Reaction Mechanism

The reaction proceeds via a radical chain mechanism:

  • Initiation: Decomposition of AIBN or photolysis generates radicals.
  • Propagation: Bromine radicals abstract a hydrogen atom from the benzylic position of 1-(tert-butoxy)ethyl-3-methylbenzene, generating a benzylic radical.
  • The benzylic radical reacts with bromine to form the brominated product and regenerate bromine radicals, sustaining the chain.

The tert-butoxy group stabilizes the intermediate radicals, enhancing regioselectivity.

Alternative Synthetic Routes

While the bromination of the tert-butoxy ethyl derivative is the main route, other potential methods include:

  • Halogen Exchange Reactions: Starting from other halogenated precursors (e.g., chloro or iodo analogs) followed by halogen exchange under Finkelstein-type conditions.
  • Addition Reactions: Addition of bromine to alkenes derived from the corresponding tert-butoxy ethylbenzene derivatives, although less common due to regioselectivity issues.

However, these alternative methods are less documented and generally less efficient than direct radical bromination.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Initiator/Conditions Yield (%) Notes
Radical Bromination 1-(tert-butoxy)ethyl-3-methylbenzene Br2 or N-bromosuccinimide AIBN or photochemical initiation Not specified Most common, regioselective bromination
Halogen Exchange (Finkelstein) 1-(chloro or iodo)ethyl-3-methylbenzene NaBr or KBr Polar aprotic solvent, heat Limited data Less common, requires halogenated precursor
Electrophilic Addition Alkene derivative of tert-butoxyethylbenzene Br2 Cold conditions Limited data Less selective, possible side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like cyanide or methanethiolate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as nitriles or thiols.

    Elimination: Alkenes are the major products formed.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene involves its reactivity due to the presence of the bromine atom and the tert-butoxy group. The bromine atom can participate in substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates formed during these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene (CAS: 1249387-92-5)

Structural Differences :

  • Contains two bromine atoms (one on the benzene ring and another on the ethyl chain) compared to the single bromine in the target compound.
  • Molecular formula: C₁₂H₁₆Br₂O vs. C₁₂H₁₆BrO for the target compound.

Functional Implications :

  • Increased molecular weight (336.06 g/mol vs. 257.16 g/mol) may affect solubility and crystallization behavior .

1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene (CAS: 856382-05-3)

Structural Differences :

  • The tert-butoxy group is replaced with a smaller ethoxy group (-OCH₂CH₃).
  • Molecular formula: C₁₁H₁₅BrO (MW: 243.14 g/mol) vs. C₁₂H₁₆BrO (MW: 257.16 g/mol).

Functional Implications :

  • Reduced steric hindrance from the ethoxy group may improve accessibility for nucleophilic attack.
  • Lower molecular weight and altered polarity could enhance solubility in polar solvents compared to the tert-butoxy analog .

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS: 1956379-93-3)

Structural Differences :

  • Features a hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) and a methoxy group (-OCH₃) on the benzene ring.
  • Molecular formula: C₁₅H₂₁BrO₂ (MW: 315.25 g/mol).

Functional Implications :

  • The long hexyloxy chain increases lipophilicity, making this compound suitable for lipid-based drug delivery systems.
  • The methoxy group directs electrophilic substitution to specific positions on the aromatic ring, altering regioselectivity in synthesis .

1-Bromo-3-(t-butylaminomethyl)-2-fluorobenzene (CAS: 1355247-91-4)

Structural Differences :

  • Replaces the ether oxygen with a t-butylamino group (-NH-C(CH₃)₃) and introduces a fluorine atom on the benzene ring.
  • Molecular formula: C₁₁H₁₅BrFN (MW: 260.15 g/mol).

Functional Implications :

  • The amino group enables participation in hydrogen bonding and coordination chemistry, expanding utility in catalyst design.
  • Fluorine’s electron-withdrawing effect enhances the ring’s electrophilicity, favoring reactions like nitration or halogenation .

Physicochemical Properties

  • Steric Effects : The tert-butoxy group in the target compound imposes significant steric hindrance, slowing down undesired side reactions but complicating crystallization.
  • Solubility Trends : Ethoxy and hexyloxy analogs exhibit higher solubility in organic solvents (e.g., DCM, THF) compared to the tert-butoxy derivative .

Challenges and Limitations

  • Data Gaps : Critical parameters like melting points, boiling points, and solubility data are often unreported (e.g., ), limiting quantitative comparisons.
  • Stability Issues : Bromine’s susceptibility to elimination or substitution under basic conditions necessitates careful handling in synthetic workflows .

Biological Activity

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a bromine atom, a tert-butoxy group, and a methylbenzene moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's chemical structure allows it to interact with various biological targets. The bromine atom can engage in electrophilic substitution reactions, while the tert-butoxy group enhances lipophilicity, facilitating membrane penetration and interaction with proteins. The methyl group influences steric and electronic properties, affecting binding affinity and reactivity.

Table 1: Chemical Structure

ComponentDescription
BromineElectrophilic site
Tert-butoxy groupEnhances lipophilicity
Methyl groupModulates steric and electronic properties

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. The exact mechanism is under investigation, but it may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, its derivatives have been evaluated for antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents on the benzene ring has been correlated with enhanced cytotoxic effects .

Case Studies

  • Cytotoxicity Evaluation : A study reported IC50 values for various derivatives of related compounds against multiple cancer cell lines. The findings indicated that modifications to the benzene ring significantly impacted the cytotoxic potency. For example, compounds with methoxy substitutions demonstrated increased activity compared to their unsubstituted counterparts .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of halogenated compounds similar to this compound. Results indicated that brominated compounds generally exhibited stronger antibacterial properties than their non-brominated analogs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Potential Therapeutic Applications

Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for further investigation in pharmacological studies .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene?

The compound can be synthesized via bromination of a tertiary alcohol precursor. A plausible route involves reacting a tert-butoxy-substituted ethylbenzene derivative with a brominating agent like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media. This method is analogous to the synthesis of bromomethyl-trifluoromethylbenzene derivatives, where DBDMH selectively brominates benzylic positions under controlled conditions . Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) is critical to minimize side reactions.

Q. How can the molecular structure of this compound be confirmed experimentally?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the tert-butoxy group (δ ~1.2 ppm for -C(CH3_3)3_3), bromoethyl moiety (δ ~3.5–4.5 ppm for -CH2_2Br), and aromatic protons (δ ~6.5–7.5 ppm).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the configuration of the bromoethyl group relative to the tert-butoxy substituent.
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C13_{13}H19_{19}BrO) with precise mass accuracy .

Q. What are the stability considerations for storage and handling?

The compound is sensitive to light and moisture due to the reactive C-Br bond. Storage at 0–6°C in amber glass vials under inert atmosphere (N2_2 or Ar) is recommended to prevent decomposition. Degradation products may include elimination derivatives (e.g., styrenes) or hydrolysis byproducts (e.g., alcohols) .

Q. Which solvents and reaction conditions are compatible with its functional groups?

  • Polar aprotic solvents (e.g., DMF, THF) are suitable for nucleophilic substitution reactions.
  • Non-polar solvents (e.g., toluene, hexane) are ideal for Friedel-Crafts alkylation or radical-mediated transformations.
  • Avoid strong bases (e.g., LDA) at elevated temperatures, as they may induce β-hydride elimination .

Q. How does the tert-butoxy group influence reactivity in cross-coupling reactions?

The tert-butoxy group acts as a steric shield, directing electrophilic substitution to the para position of the benzene ring. However, in Suzuki-Miyaura couplings, the bromoethyl moiety is the primary site for palladium-catalyzed cross-coupling. The tert-butoxy group’s electron-donating nature slightly activates the aromatic ring but does not interfere with metal-ligand coordination .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize molecular geometry. Discrepancies between experimental and computed spectra (e.g., unexpected coupling constants) may indicate conformational flexibility or solvent effects. For example, the tert-butoxy group’s rotational barriers can lead to dynamic NMR line broadening, which DFT can model .

Q. What mechanistic pathways dominate in nucleophilic substitution reactions at the benzylic bromide?

The reaction proceeds via an SN_N2 mechanism in polar aprotic solvents, as evidenced by inversion of configuration at the benzylic carbon. However, steric hindrance from the tert-butoxy group can slow kinetics. Alternative pathways (e.g., radical chain mechanisms) may emerge under photolytic conditions or with initiators like AIBN .

Q. How does the compound behave under photochemical conditions?

UV irradiation (254 nm) cleaves the C-Br bond, generating a benzylic radical. This radical can undergo:

  • Dimerization : Forming bibenzyl derivatives.
  • Hydrogen abstraction : Producing 1-(tert-butoxyethyl)-3-methylbenzene.
  • Addition to alkenes : In the presence of electron-deficient alkenes (e.g., acrylates), radical cascade reactions yield functionalized products .

Q. What strategies mitigate competing elimination during functionalization?

  • Low-temperature reactions (–78°C to 0°C) suppress β-hydride elimination.
  • Bulky bases (e.g., DABCO) favor substitution over elimination.
  • Protecting group strategies : Temporarily masking the tert-butoxy group (e.g., as a silyl ether) reduces steric strain during transformations .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^22H) elucidate reaction intermediates?

  • Deuterium labeling at the benzylic position tracks hydrogen transfer during elimination.
  • 13^{13}C-labeled tert-butoxy groups help distinguish between competing mechanistic pathways in NMR studies. Isotopologues can be synthesized using labeled tert-butanol precursors .

Data Contradiction Analysis

Example Scenario : Conflicting 1^1H NMR integration ratios for aromatic protons.

  • Resolution : Compare experimental data with DFT-predicted chemical shifts. If integration discrepancies persist, consider:
    • Dynamic effects : Rotational restriction of the tert-butoxy group causing signal splitting.
    • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated species).
    • Solvent polarity : Ensure consistent solvent choice, as aromatic proton shifts vary with dielectric constant .

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